2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzylthio group, a chloropyridinyl ether, and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with sodium thiolate under basic conditions.
Synthesis of the Chloropyridinyl Ether: This step involves the reaction of 3-chloropyridine with an appropriate alcohol in the presence of a base to form the ether linkage.
Coupling with Piperidine: The final step involves the coupling of the benzylthio and chloropyridinyl ether intermediates with piperidine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The chloropyridinyl ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the chloropyridinyl ether and piperidinyl ethanone moieties may interact with various receptors or ion channels. These interactions can modulate the activity of these targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)propanone
- 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)butanone
Uniqueness
Compared to similar compounds, 2-(Benzylthio)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-17-7-4-10-21-19(17)24-16-8-11-22(12-9-16)18(23)14-25-13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKVPYQFYOLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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